Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate
CAS No.:
Cat. No.: VC15933372
Molecular Formula: C10H8ClNO2S
Molecular Weight: 241.69 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate -](/images/structure/VC15933372.png)
Specification
Molecular Formula | C10H8ClNO2S |
---|---|
Molecular Weight | 241.69 g/mol |
IUPAC Name | ethyl 6-chloro-1,3-benzothiazole-2-carboxylate |
Standard InChI | InChI=1S/C10H8ClNO2S/c1-2-14-10(13)9-12-7-4-3-6(11)5-8(7)15-9/h3-5H,2H2,1H3 |
Standard InChI Key | QXYFDPKYDGYTLA-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=NC2=C(S1)C=C(C=C2)Cl |
Introduction
Structural and Molecular Features
The molecular formula of ethyl 6-chlorobenzo[d]thiazole-2-carboxylate is CHClNOS, with a molecular weight of 241.69 g/mol. Its structure combines a benzothiazole scaffold—a bicyclic system comprising a benzene ring fused to a thiazole—with a chlorine atom at position 6 and an ethyl ester at position 2. The chlorine substituent introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the ester group enhances solubility in organic solvents.
Key Structural Attributes:
-
Benzothiazole core: Provides a planar, aromatic system conducive to π-π stacking and electronic delocalization.
-
Chlorine at C6: Modifies electronic density, potentially enhancing electrophilic substitution reactivity.
-
Ethyl ester at C2: Serves as a hydrolyzable moiety, enabling derivatization into carboxylic acids or amides.
Synthetic Routes and Optimization
Synthesis from 6-Chlorobenzo[d]thiazole-2-carboxylic Acid
A common route involves esterification of the corresponding carboxylic acid. For example, refluxing 6-chlorobenzo[d]thiazole-2-carboxylic acid with ethanol in the presence of sulfuric acid (HSO) as a catalyst yields the ethyl ester .
Reaction conditions:
-
Solvent: Excess ethanol acts as both solvent and reactant.
-
Catalyst: Concentrated HSO (1–2 eq).
-
Temperature: Reflux (~78°C) for 6–12 hours.
-
Workup: Neutralization with NaHCO, extraction with ethyl acetate, and purification via column chromatography (hexane/ethyl acetate gradient).
Yield: ~60–75% after optimization .
Alternative Pathway via Cyclocondensation
An alternative method involves cyclizing 2-amino-4-chlorothiophenol with ethyl chlorooxoacetate under basic conditions (e.g., KCO in acetone). This one-pot reaction forms the thiazole ring while introducing the ester group.
Key steps:
-
Nucleophilic attack of the thiol group on the carbonyl carbon.
-
Intramolecular cyclization to form the thiazole ring.
-
Elimination of HCl to aromatize the system.
Advantages: Higher atom economy and fewer purification steps compared to multi-step syntheses.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl):
-
δ 7.85 (d, J = 8.7 Hz, 1H): Aromatic proton at C7.
-
δ 7.79 (s, 1H): Aromatic proton at C5.
-
δ 7.39 (dd, J = 8.7, 2.0 Hz, 1H): Coupled aromatic proton at C4.
-
δ 4.42 (q, J = 7.1 Hz, 2H): Ethyl ester CH.
¹³C NMR (101 MHz, CDCl):
-
δ 165.2: Ester carbonyl (C=O).
-
δ 152.1–121.4: Aromatic carbons.
-
δ 61.5: Ethyl CH.
High-Resolution Mass Spectrometry (HRMS)
Infrared Spectroscopy (FTIR)
-
~1740 cm: Strong absorption for ester C=O stretch.
-
~750 cm: C-Cl stretching vibration.
Physicochemical Properties
Property | Value/Description |
---|---|
Solubility | Soluble in DMSO, THF, CHCl; insoluble in water. |
Melting Point | 112–114°C (predicted) |
Stability | Stable at RT; sensitive to strong acids/bases. |
LogP | ~2.8 (estimated via ChemDraw) |
Hypothesized Biological Activity
While direct studies on ethyl 6-chlorobenzo[d]thiazole-2-carboxylate are scarce, analogous chlorinated benzothiazoles exhibit:
-
Anticancer activity: Inhibition of EGFR tyrosine kinase (IC ~1.2 µM for 4-chloro analog).
-
Antimicrobial effects: MIC values of 8–16 µg/mL against S. aureus and E. coli.
Mechanistic insights:
-
The chlorine atom enhances electrophilicity, facilitating covalent interactions with cysteine residues in target enzymes.
-
The ester group allows membrane permeability, with hydrolysis in vivo generating active carboxylic acid metabolites.
Applications in Organic Synthesis
Building Block for Heterocyclic Derivatives
-
Amidation: Reacting with amines to form carboxamides (e.g., morpholino or piperazinyl derivatives) .
-
Hydrolysis: Conversion to 6-chlorobenzo[d]thiazole-2-carboxylic acid under acidic/basic conditions.
Fluorescent Probes
Derivatives with silyl-protected hydroxyl groups (e.g., TBDMS) show fluorogenic responses to anions like fluoride.
Challenges and Future Directions
-
Solubility limitations: Poor aqueous solubility hinders biological testing. Solutions include PEGylation or glucosamine conjugation.
-
Synthetic scalability: Multi-step routes require optimization for industrial production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume